3-Ethoxy-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-nitropyridine is an organic compound with the molecular formula C7H8N2O3 It belongs to the class of nitropyridines, which are pyridine derivatives substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-nitropyridine typically involves the nitration of ethoxypyridine derivatives. One common method includes the reaction of 3-ethoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 3-Ethoxy-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-nitropyridine depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- 3-Nitropyridine
- 5-Nitropyridine-2-sulfonic acid
- 2-Ethoxy-5-nitropyridine
Comparison: 3-Ethoxy-5-nitropyridine is unique due to the presence of both an ethoxy and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other nitropyridines. For example, 3-Nitropyridine lacks the ethoxy group, which can influence its solubility and reactivity. Similarly, 5-Nitropyridine-2-sulfonic acid has a sulfonic acid group, which significantly alters its chemical properties .
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-ethoxy-5-nitropyridine |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7-3-6(9(10)11)4-8-5-7/h3-5H,2H2,1H3 |
InChI Key |
OLKSUUUGNYOTKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.